molecular formula C11H9NO2 B1330122 2-Allylisoindoline-1,3-dione CAS No. 5428-09-1

2-Allylisoindoline-1,3-dione

Cat. No.: B1330122
CAS No.: 5428-09-1
M. Wt: 187.19 g/mol
InChI Key: MHHGQWMCVNQHLG-UHFFFAOYSA-N
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Description

2-Allylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the isoindoline-1,3-dione structure. Isoindoline-1,3-dione derivatives are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications .

Safety and Hazards

The safety data sheet for 2-Allylisoindoline-1,3-dione indicates that it is classified as a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Future Directions

The future directions for the research and development of 2-Allylisoindoline-1,3-dione and its derivatives could involve the synthesis of more analogs and the evaluation of their biological activities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an allylamine. The reaction is carried out in glacial acetic acid under reflux conditions. The product is then precipitated by the addition of water, filtered, dried, and recrystallized from ethanol to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Allylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Allylisoindoline-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Allylisoindoline-1,3-dione is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-prop-2-enylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGQWMCVNQHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279481
Record name 2-Allylisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-09-1
Record name 5428-09-1
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Record name 2-Allylisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylphthalimide
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Synthesis routes and methods I

Procedure details

To a mixture of potassium phthalimide (310.39 g, 1.68 mol) in DMF (1.0 L) at 0° C. was added allyl bromide (290.4 mL, 3.36 mol) from a dropping funnel over 30 minutes. The reaction was then warmed to room temperature and allowed to stir for 5 days. The mixture was filtered to remove salts while washing the residue with ethyl acetate (1 L), and the filtrate concentrated under reduced pressure. The residue was then partitioned between saturated aqueous NaHCO3 (0.5 L) and CH2Cl2 (0.8 L) and the organic phase separated. The aqueous phase was extracted with CH2Cl2 (2×0.8 L), and the combined organic phases were dried (Na2SO4), filtered and concentrated under reduced pressure to give N-allylphthalimide as a white powder (294 g, 94%). 1H NMR (CDCl3) δ 4.30 (d, 2H, J=6.0 Hz), 5.22 (m, 2H), 5.88 (m, 1H), 7.73 (m, 2H), 7.85 (m, 2H).
Quantity
310.39 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
290.4 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A 500 mL round-bottom flask was charged with phthalic anhydride (22.2 g, 150 mmol) and anhydrous DMF (150 mL) and stirred at room temperature for 5 min to dissolve the phthalic anhydride. To the solution was slowly added allylamine (11.26 mL, 150 mmol) followed by 20 g of 3A molecular sieves. The resulting mixture was stirred at room temperature 10 minutes and then heated under nitrogen at 80° C. for 16 hrs. The reaction mixture was cooled to room temperature and filtered. To the mother liquor was added 300 mL of EtOAc and 300 mL of brine solution. The organic layer was separated, washed twice with 300 mL of water, and dried over MgSO4. The drying agent was removed by filtration and the mother liquor concentrated. The resulting solid was recrystalized from CH2Cl2/hexane to yield 27.75 g (98% yield) of N-allylphthalimide (1-1).
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods III

Procedure details

Phthalimide potassium salt was alkylated with allyl chloride in DMF to produce N-allylphthalimide. Under the Heck reaction conditions (Patel et al. 1977), N-allylphthalimide reacted with aryl bromide to give N-cinnamyl phthalimide. Upon treatment with hydrazine, cinnamyl amine was obtained from N-cinnamyl phthalimide (FIG. 28).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Allylisoindoline-1,3-dione revealed by the research?

A1: The research primarily focuses on the crystal structure of this compound. Key findings include:

  • Orientation of the allyl group: The allyl substituent, in a synperiplanar conformation, is positioned perpendicular to the plane of the phthalimide ring [].
  • Intermolecular interactions: The crystal structure is stabilized by C−H⋯O=C hydrogen bonds. These interactions form R(10) motifs that arrange as ribbons along the b-axis. Further strengthening the structure are Cvin­yl—H⋯O bonds, which link these parallel ribbons [].

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